molecular formula C8H7BrN4O2 B13665452 Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate

Cat. No.: B13665452
M. Wt: 271.07 g/mol
InChI Key: XXGFCDJOMWKBKF-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the desired imidazo[4,5-b]pyrazine ring system . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity . The bromine atom and the imidazo[4,5-b]pyrazine core play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity.

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

ethyl 5-bromo-3H-imidazo[4,5-b]pyrazine-2-carboxylate

InChI

InChI=1S/C8H7BrN4O2/c1-2-15-8(14)7-12-5-6(13-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,11,12,13)

InChI Key

XXGFCDJOMWKBKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC=C(N=C2N1)Br

Origin of Product

United States

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